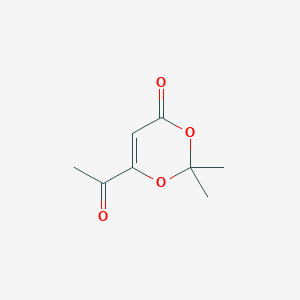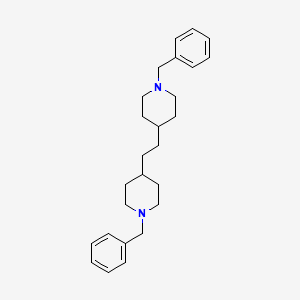![molecular formula C12H12S2Sn B14264378 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole CAS No. 182680-34-8](/img/no-structure.png)
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is a unique organotin compound characterized by its naphthalene backbone and the presence of tin and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole typically involves the reaction of naphthalene derivatives with organotin reagents. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to introduce the tin and sulfur atoms into the naphthalene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-naphtho[2,3-B]thiete 1,1-dioxide: This compound shares a similar naphthalene backbone but differs in the presence of oxygen atoms instead of sulfur and tin.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-B]pyran-5,6-dione: Another related compound with a naphthalene core, but with different functional groups and biological activities.
Uniqueness
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
| 182680-34-8 | |
Fórmula molecular |
C12H12S2Sn |
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
2,2-dimethylbenzo[g][1,3,2]benzodithiastannole |
InChI |
InChI=1S/C10H8S2.2CH3.Sn/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;;/h1-6,11-12H;2*1H3;/q;;;+2/p-2 |
Clave InChI |
NDZBPASPFMEJRB-UHFFFAOYSA-L |
SMILES canónico |
C[Sn]1(SC2=C(S1)C3=CC=CC=C3C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

